Cas no 150881-26-8 (11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylic acid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trimethyl ester, (1R,6aS,11aR,12R,13aR)- (9CI))
![11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylic acid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trimethyl ester, (1R,6aS,11aR,12R,13aR)- (9CI) structure](https://fr.kuujia.com/scimg/cas/150881-26-8x500.png)
150881-26-8 structure
Nom du produit:11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylic acid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trimethyl ester, (1R,6aS,11aR,12R,13aR)- (9CI)
Numéro CAS:150881-26-8
Le MF:C24H30N2O7
Mégawatts:458.505125044743
CID:178226
11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylic acid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trimethyl ester, (1R,6aS,11aR,12R,13aR)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylicacid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trimethyl ester,(1R,6aS,11aR,12R,13aR)- (9CI)
- 11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylicacid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trim
- (-)-Lapidilectinol
- 11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylicacid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trimethyl ester, [1R-(1a,6ab,11ab,12a,13ab)]-
- Lapidilectinol
- 11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylic acid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trimethyl ester, (1R,6aS,11aR,12R,13aR)- (9CI)
- (+)-Epilapidilectinol
-
- Piscine à noyau: 1S/C24H30N2O7/c1-31-19(28)16-14-22-9-10-24(16)23(20(29)32-2,11-13-25(22)12-8-18(22)27)15-6-4-5-7-17(15)26(24)21(30)33-3/h4-7,16,18,27H,8-14H2,1-3H3/t16-,18+,22+,23+,24+/m0/s1
- La clé Inchi: CSMHLDGJCLJBQR-WBLSXFPOSA-N
- Sourire: N1(C(OC)=O)C2=C(C=CC=C2)[C@@]2(C(OC)=O)CCN3CC[C@@H](O)[C@@]43CC[C@]12[C@H](C(OC)=O)C4
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 33
- Le xlogp3: 0.624
11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylic acid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trimethyl ester, (1R,6aS,11aR,12R,13aR)- (9CI) Littérature connexe
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
150881-26-8 (11a,13a-Ethano-1H-pyrrolo[1',2':1,8]azocino[5,4-b]indole-6a,11,12-tricarboxylic acid, 2,3,5,6,12,13-hexahydro-1-hydroxy-, trimethyl ester, (1R,6aS,11aR,12R,13aR)- (9CI)) Produits connexes
- 2247105-52-6(5-(Methoxymethoxy)-2-nitrobenzene-1-sulfonyl fluoride)
- 1281966-86-6(1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one)
- 1361486-87-4(6-Fluoro-2-(perchlorophenyl)pyridine-3-acetic acid)
- 1804860-33-0(Methyl 2-(difluoromethyl)-6-hydroxy-4-methylpyridine-3-acetate)
- 1805855-23-5(2-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid)
- 2138174-14-6(5-[(1-Methylcyclopentyl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)
- 892260-26-3(3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 1156724-89-8(2-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid)
- 1256794-85-0(Methyl 4-bromo-5-chloronicotinate)
- 1326834-30-3(2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
